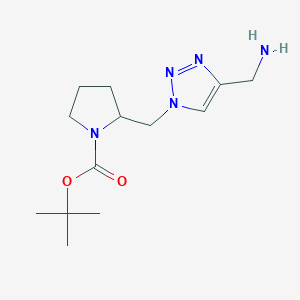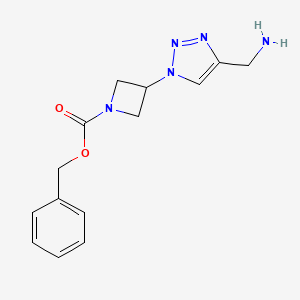
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (CMPCA) is an organic compound that has recently been studied for its potential applications in scientific research. CMPCA is a versatile compound with a wide range of properties that make it a promising candidate for a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound , 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, is a functional molecule that serves as a versatile precursor in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in creating complex molecular structures, offering insights into the synthesis and functionalization of pyrazole derivatives. For instance, studies have detailed the synthesis of pyrazolo[1,5-a]pyridines through carbanion-induced ring transformation reactions, highlighting the compound's role in regioselective synthesis of highly functionalized polysubstituted derivatives (Nath, Srivastava, Goel, & Ram, 1998)[https://consensus.app/papers/synthesis-heteroarenes-carbanion‐induced-ring-nath/5c06f4b87fcd5f0eaca8d8514b8eacb1/?utm_source=chatgpt]. Furthermore, efforts to synthesize new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives have underlined its importance in the preparation of N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015)[https://consensus.app/papers/facile-synthesis-pyrazolo34bpyridine-products-ghaedi/d37cd6af470e519c98a705e3339f5c39/?utm_source=chatgpt].
Molecular Structure Analysis
Research has also focused on the crystal structure and computational study of pyrazole derivatives, enhancing our understanding of their molecular configuration. For instance, the synthesis, crystal structure, and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs have provided valuable data on their molecular structure, compared against density-functional-theory (DFT) calculations (Shen, Huang, Diao, & Lei, 2012)[https://consensus.app/papers/synthesis-crystal-structure-study-shen/e68b2719919954fe8a60832367420f75/?utm_source=chatgpt].
Antimicrobial and Antimycobacterial Activity
Additionally, the synthesis of nicotinic acid hydrazide derivatives from pyridine 3-carboxillic acid has been explored for its antimicrobial and antimycobacterial activities. This line of research signifies the potential pharmacological applications of compounds derived from pyrazole carboxylic acids (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011)[https://consensus.app/papers/synthesis-activity-acid-hydrazide-derivatives-rvsidhaye/5c0c3f7c53505035b53b3e5758722af0/?utm_source=chatgpt].
Organometallic Complex Synthesis
Research into organometallic complexes involving pyrazolo[3,4-b]pyridines as potential anticancer agents further demonstrates the chemical's relevance in medicinal chemistry. These studies have led to the synthesis of complexes that serve as potential inhibitors for cyclin-dependent kinases (Cdk), showcasing the therapeutic potential of derivatives (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011)[https://consensus.app/papers/31hbenzimidazol2yl1hpyrazolo34bpyridines-anticancer-stepanenko/48eb76279d6958a49cc5b68cac1c8453/?utm_source=chatgpt].
Propiedades
IUPAC Name |
2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-3-6-15-10(11(16)17)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKIQFYEAYJWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


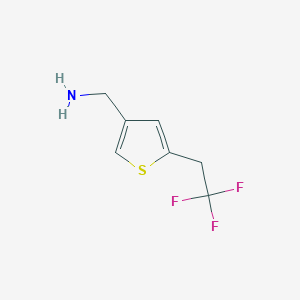
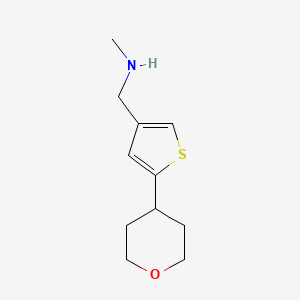
![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)
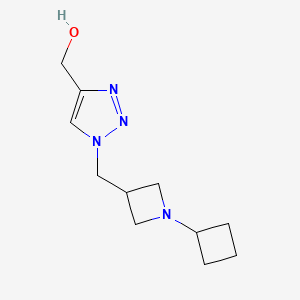

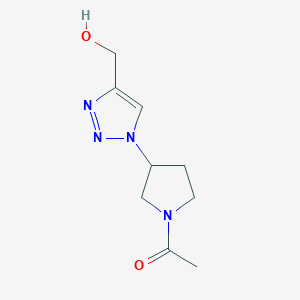
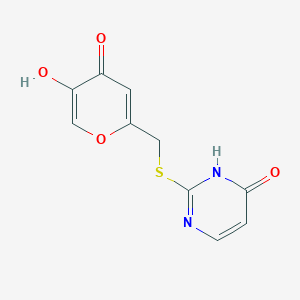
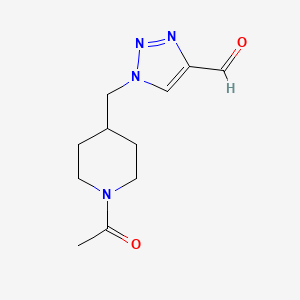
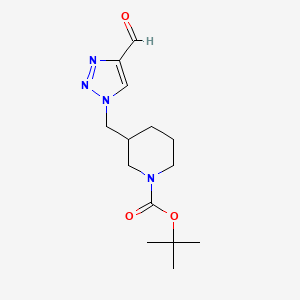

![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)

